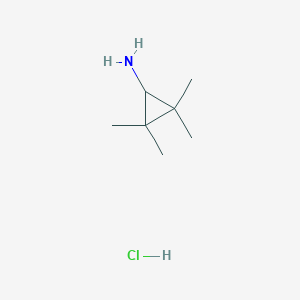

2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

2,2,3,3-tetramethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)5(8)7(6,3)4;/h5H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHWZWPUKPVGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclopropane Ring Construction

The core challenge in preparing 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride lies in synthesizing the 2,2,3,3-tetramethylcyclopropane skeleton. Multiple methods for cyclopropane ring formation are reported in the literature, with emphasis on the following:

Diazomethane or Diazoacetate Cyclopropanation

A classical approach involves the generation of ethyl diazoacetate derivatives followed by cyclopropanation of alkenes such as 2,3-dimethyl-2-butene. This method was used to prepare 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid derivatives, which are key intermediates for further functionalization. The process involves diazotization, condensation with 2,3-dimethyl-2-butene, and subsequent hydrolysis to yield the cyclopropane carboxylic acid.Hydrogen-Borrowing Catalysis for α-Cyclopropanation of Ketones

Recent advances describe the use of hydrogen-borrowing catalysis to effect α-cyclopropanation of ketones, providing a more expedient and potentially selective route to substituted cyclopropanes. This method involves the catalytic generation of reactive intermediates that undergo cyclopropanation with olefins under mild conditions.Zn-Cu and Iodine-Mediated Cyclopropanation

Traditional Simmons-Smith-type cyclopropanation using zinc-copper couple, iodine, and diiodomethane (CH2I2) is also employed for cyclopropane ring synthesis. This method has been used to prepare various cyclopropane derivatives with high yields and purity.

Introduction of the Amine Group

The amine functionality at the 1-position of the cyclopropane ring is introduced typically via:

Reduction of Carboxylic Acid or Ester Intermediates

Starting from 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid or its esters, reduction to the corresponding alcohol followed by conversion to amine is a common strategy. This can involve intermediate formation of amides or nitriles, followed by reduction using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.Ammonolysis or Amination Reactions

Direct amination of activated intermediates (e.g., halides or tosylates derived from the cyclopropane alcohol) with ammonia or amine sources can yield the cyclopropan-1-amine.Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and crystallinity for isolation.

Detailed Synthetic Route Example

A representative synthetic sequence based on literature data is summarized below:

Research Findings and Analytical Data

Purity and Yield

The cyclopropane carboxylic acid intermediates are obtained with purities exceeding 99% as verified by reversed-phase thin-layer chromatography (RTLC) and nuclear magnetic resonance (NMR) spectroscopy. Yields for cyclopropane ring formation steps typically range from 60% to 85% depending on reaction conditions and scale.Spectroscopic Characterization

Proton NMR spectra of 2,2,3,3-tetramethylcyclopropane derivatives show characteristic singlets for the methyl groups on the cyclopropane ring and multiplets corresponding to the methylene protons adjacent to the amine or carboxyl groups. Carbon-13 NMR confirms the quaternary carbons at positions 2 and 3 of the cyclopropane ring.Isotopic Labeling Studies

Radiolabeled versions of the cyclopropane carboxylic acid (e.g., ^14C-labeled) have been synthesized to study metabolic pathways and reaction mechanisms, demonstrating the robustness of the synthetic approach.

Comparative Table of Cyclopropane Ring Formation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Diazotization + Olefin Cyclopropanation | Ethyl glycinate hydrochloride, NaNO2, 2,3-dimethyl-2-butene | High regioselectivity, well-established | Requires handling of diazo compounds |

| Hydrogen-Borrowing Catalysis | Ketones, olefins, transition metal catalysts | Mild conditions, catalytic, efficient | Catalyst cost and availability |

| Zn-Cu/Iodine Simmons-Smith | Zn-Cu couple, I2, CH2I2, reflux in ether | High yields, broad substrate scope | Longer reaction times, sensitive to moisture |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons, using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, titanium tetrachloride/sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: N-oxides, nitroso compounds.

Reduction: Amines, hydrocarbons.

Substitution: Substituted amines, alkylated products.

Applications De Recherche Scientifique

Medicinal Chemistry

Pain Management and Neurodegenerative Diseases

Research indicates that derivatives of 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride may have potential applications in pain management and the treatment of neurodegenerative diseases. Specifically, it has been suggested that new amide derivatives of this compound could be effective against conditions such as psychotic disorders and chronic pain syndromes . The structural properties of the compound allow for modifications that can enhance its pharmacological activity.

Protein Biology

Biochemical Applications

The compound is utilized in various biochemical applications. It has been noted for its role in:

- Protein Labeling & Modification : Used to modify proteins for various assays.

- Protein Purification : Assists in isolating proteins from complex mixtures.

- Western Blotting : A common technique in molecular biology to detect specific proteins.

- Protein Quantitation : Helps in measuring protein concentrations accurately .

These applications are critical for research involving protein interactions, structural biology, and functional studies.

Case Study 1: Neuropharmacological Effects

A study examined the effects of tetramethylcyclopropanamide derivatives on pain perception in animal models. Results indicated a significant reduction in pain responses when administered at specific dosages. This suggests a promising avenue for developing analgesics based on this chemical structure .

Case Study 2: Protein Interaction Studies

In another study focused on protein interactions, researchers employed this compound to label proteins involved in signaling pathways. The results demonstrated enhanced detection sensitivity and specificity, facilitating deeper insights into cellular mechanisms .

Mécanisme D'action

The mechanism of action of 2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce conformational changes in target molecules, affecting their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride with structurally related cyclopropane amine derivatives, focusing on molecular features, properties, and applications.

Table 1: Structural and Functional Comparison of Cyclopropane Amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications | Notable Features |

|---|---|---|---|---|---|

| 2,2,3,3-Tetramethylcyclopropan-1-amine HCl | C₇H₁₆ClN | 149.45 | Four methyl groups on cyclopropane | CNS drugs, enzyme inhibitors | High lipophilicity, steric hindrance |

| 2-(2,3-Dichlorophenyl)cyclopropan-1-amine HCl | C₉H₁₀Cl₃N | 238.54 | Dichlorophenyl ring | Antimicrobials, receptor antagonists | Aromatic interaction potential |

| 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropane-1-amine HCl | C₁₁H₁₃ClN₂O | 224.69 | Benzoxazolyl heterocycle | Neuropharmacology, kinase inhibitors | Hydrogen bonding capability |

| [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine HCl | C₇H₁₄ClNO | 163.64 | Tetrahydrofuran oxygen ring | Prodrugs, solubility enhancers | Improved aqueous solubility |

| (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl | C₄H₇ClF₃N | 177.56 | Trifluoromethyl group, stereochemistry | Targeted therapies, antiviral agents | Stereochemical selectivity |

Structural and Electronic Differences

Methyl vs. Aromatic/Heterocyclic Substituents :

The target compound’s methyl groups increase steric bulk and lipophilicity, favoring membrane permeability and metabolic stability. In contrast, derivatives like 2-(2,3-dichlorophenyl)cyclopropan-1-amine HCl () and 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropane-1-amine HCl () incorporate aromatic or heterocyclic moieties, enhancing π-π stacking or hydrogen bonding with biological targets .Fluorinated Derivatives :

Compounds such as (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine HCl () leverage fluorine’s electronegativity and bioisosteric properties to improve binding affinity and resistance to oxidative metabolism .

Physicochemical Properties

Lipophilicity :

The target compound’s logP is likely higher than derivatives with polar groups (e.g., benzoxazolyl or tetrahydrofuran), influencing its distribution and bioavailability.Solubility : Methyl groups reduce aqueous solubility, whereas oxygenated or ionizable groups (e.g., in ) enhance it.

Activité Biologique

2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride is a chemical compound characterized by its unique cyclopropane structure, which is substituted with four methyl groups and an amine group. This compound has garnered attention in the fields of organic synthesis and biological research due to its potential biological activities and interactions with various molecular targets.

- IUPAC Name : 2,2,3,3-tetramethylcyclopropan-1-amine; hydrochloride

- CAS Number : 1269455-96-0

- Molecular Formula : C7H15N·HCl

- Molecular Weight : 161.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The cyclopropane ring imparts rigidity and steric hindrance to the molecule, which can influence its binding affinity and selectivity towards biological targets. The amine group facilitates hydrogen bonding and electrostatic interactions that modulate the compound's effects on biological systems.

Enzyme Interactions

Research indicates that cyclopropane-containing compounds can exhibit enzyme inhibition properties. For instance, they may interact with key metabolic enzymes involved in various biochemical pathways. The specific interactions of this compound with enzymes remain under investigation but suggest potential therapeutic applications in metabolic disorders .

Antimicrobial Activity

Cyclopropane derivatives have been noted for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains. This is particularly relevant in the context of developing new antibiotics amid rising antibiotic resistance .

Neurochemical Effects

There is emerging evidence that compounds containing cyclopropane structures can influence neurochemical pathways. For example, related compounds have shown promise in modulating neurotransmitter systems associated with cognitive functions and mood regulation. The potential neurochemical activity of this compound warrants further exploration in neuropharmacology .

Study on Antimicrobial Activity

A study conducted by researchers at Bangor University explored the antimicrobial properties of various cyclopropane derivatives. Among these was this compound. The results indicated a moderate inhibitory effect against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, researchers evaluated the effects of cyclopropane derivatives on behavior and cognitive functions. The findings suggested that such compounds could enhance memory retention and reduce anxiety-like behaviors. While not directly tested on this compound specifically, these results highlight the class's potential for neuroactive properties .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial; Potential enzyme inhibitor |

| Cyclophosphamide | Contains a cyclophosphoramide moiety | Antitumor; Immunosuppressive |

| Hypoglycine A | Cyclopropane derivative | Inhibits gluconeogenesis; Causes hypoglycemia |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,3,3-tetramethylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., rhodium or copper catalysts) with diazo compounds and alkenes to construct the tetramethylcyclopropane backbone .

- Amination : Introduce the amine group via reductive amination or nucleophilic substitution, ensuring controlled pH (7–9) and temperature (50–80°C) to avoid side reactions .

- Hydrochloride Salt Formation : React the free amine with HCl gas or concentrated HCl in anhydrous ether, followed by recrystallization from ethanol/water mixtures for high purity (>98%) .

- Critical Parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) are crucial for minimizing byproducts like oxidized or dimerized species .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Recommended Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and amine protonation (e.g., δ ~2.8–3.2 ppm for NH₃⁺ in D₂O) .

- HPLC-UV/ELSD : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to detect impurities at 254 nm .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~26.2%) to confirm stoichiometric hydrochloride formation .

Q. How should this compound be stored to ensure long-term stability in research settings?

- Storage Protocol :

- Store in airtight, light-resistant containers under inert gas (Ar) at –20°C to prevent hygroscopic degradation or amine oxidation .

- Monitor for discoloration (yellowing indicates decomposition) and re-test purity via HPLC every 6 months .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in nucleophilic substitution reactions?

- Reaction Mechanism :

- The strained cyclopropane ring (bond angle ~60°) increases electrophilicity at the adjacent carbon, facilitating SN2 reactions with nucleophiles (e.g., halides, thiols). Steric hindrance from tetramethyl groups slows reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–100°C) .

- Computational studies (DFT) predict activation energies for ring-opening reactions, guiding solvent and catalyst selection .

Q. How can computational modeling optimize reaction pathways for derivatization of this compound?

- Approach :

- Use retrosynthesis tools (e.g., Reaxys, Pistachio) to predict feasible routes for synthesizing derivatives like amides or sulfonamides .

- Molecular Dynamics (MD) Simulations : Model steric effects of tetramethyl groups on transition states to prioritize low-energy pathways .

- Validation : Cross-check computational predictions with experimental LC-MS/MS data to identify major/minor products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values varying by >10-fold):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.